molecular formula C7H12O2 B162282 4-(1-Hydroxycyclopropyl)-2-butanone CAS No. 139963-69-2

4-(1-Hydroxycyclopropyl)-2-butanone

Cat. No. B162282
M. Wt: 128.17 g/mol
InChI Key: LOPFTQZDHHEGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Hydroxycyclopropyl)-2-butanone, also known as HCPCB, is a cyclic ketone that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. This molecule has been found to possess unique properties that make it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

4-(1-Hydroxycyclopropyl)-2-butanone has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of 4-(1-Hydroxycyclopropyl)-2-butanone is in the development of new drugs for the treatment of cancer. Studies have shown that 4-(1-Hydroxycyclopropyl)-2-butanone has the ability to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new anticancer drugs.

Mechanism Of Action

The mechanism of action of 4-(1-Hydroxycyclopropyl)-2-butanone is not yet fully understood. However, studies have suggested that 4-(1-Hydroxycyclopropyl)-2-butanone may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the prevention of tumor growth.

Biochemical And Physiological Effects

4-(1-Hydroxycyclopropyl)-2-butanone has been found to have a number of biochemical and physiological effects. Studies have shown that 4-(1-Hydroxycyclopropyl)-2-butanone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(1-Hydroxycyclopropyl)-2-butanone has been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(1-Hydroxycyclopropyl)-2-butanone is its ability to inhibit the growth of cancer cells in vitro. This makes it a valuable tool for researchers who are studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to the use of 4-(1-Hydroxycyclopropyl)-2-butanone in lab experiments. For example, 4-(1-Hydroxycyclopropyl)-2-butanone may have different effects on different types of cancer cells, making it difficult to generalize its effects across different types of cancer.

Future Directions

There are a number of future directions for the study of 4-(1-Hydroxycyclopropyl)-2-butanone. One area of research that is of particular interest is the development of new drugs and therapies based on 4-(1-Hydroxycyclopropyl)-2-butanone. Researchers are currently exploring the use of 4-(1-Hydroxycyclopropyl)-2-butanone as a potential treatment for a variety of different diseases, including cancer and inflammatory diseases. Additionally, future studies may focus on the development of new synthesis methods for 4-(1-Hydroxycyclopropyl)-2-butanone, as well as the optimization of existing methods to improve yield and efficiency.

Synthesis Methods

The synthesis of 4-(1-Hydroxycyclopropyl)-2-butanone can be achieved through a multistep process that involves the use of various reagents and catalysts. One of the most commonly used methods for synthesizing 4-(1-Hydroxycyclopropyl)-2-butanone involves the reaction of 1,3-cyclohexadiene with ethyl vinyl ketone in the presence of a palladium catalyst. This reaction results in the formation of a cyclopropane ring, which is then oxidized to form 4-(1-Hydroxycyclopropyl)-2-butanone.

properties

CAS RN

139963-69-2

Product Name

4-(1-Hydroxycyclopropyl)-2-butanone

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-(1-hydroxycyclopropyl)butan-2-one

InChI

InChI=1S/C7H12O2/c1-6(8)2-3-7(9)4-5-7/h9H,2-5H2,1H3

InChI Key

LOPFTQZDHHEGJW-UHFFFAOYSA-N

SMILES

CC(=O)CCC1(CC1)O

Canonical SMILES

CC(=O)CCC1(CC1)O

synonyms

2-Butanone, 4-(1-hydroxycyclopropyl)- (9CI)

Origin of Product

United States

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